2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a heterocyclic molecule featuring:
- A triazolo[1,5-c]quinazoline core fused with a pyrazole ring.
- 8,9-Dimethoxy substituents on the quinazoline moiety.
- A sulfanyl-acetamide group linked to a 2-methoxyphenyl residue.
- A 3,5-dimethylpyrazole ethyl side chain.
Molecular Formula: C₂₆H₃₁N₇O₄S Molecular Weight: ~563.7 g/mol (estimated based on structural analogs) . The methoxy groups enhance lipophilicity, while the sulfanyl-acetamide moiety may improve solubility and binding specificity.
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O4S/c1-16-12-17(2)33(31-16)11-10-24-30-26-18-13-22(37-4)23(38-5)14-20(18)29-27(34(26)32-24)39-15-25(35)28-19-8-6-7-9-21(19)36-3/h6-9,12-14H,10-11,15H2,1-5H3,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVZSOJLXYYICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC=CC=C5OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Construction of the triazoloquinazoline core: This involves the cyclization of a suitable precursor, often through a condensation reaction.
Introduction of the sulfanyl group: This step typically involves the reaction of the triazoloquinazoline intermediate with a thiol reagent.
Attachment of the acetamide moiety: This final step involves the reaction of the intermediate with 2-methoxyphenylacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with triazole and quinazoline structures often interfere with cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways.
- Case Studies : In vitro studies have shown that derivatives of quinazoline can inhibit tumor growth in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 10 µM against breast cancer cells .
Anticonvulsant Properties
The pyrazole moiety is known for its anticonvulsant effects. Studies have shown that:
- Efficacy : Compounds containing pyrazole rings have been evaluated in animal models for their ability to prevent seizures. A related study reported a median effective dose (ED50) of 24.38 mg/kg for a similar structure in seizure models .
Antimicrobial Activity
Compounds similar to 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide have also been tested for antimicrobial activity:
- Spectrum of Activity : These compounds can exhibit activity against various bacterial strains, potentially due to the presence of the methoxy and sulfanyl groups which enhance membrane permeability.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Functional Groups : The presence of methoxy groups has been linked to increased lipophilicity and improved cellular uptake.
- Ring Modifications : Alterations in the triazole and quinazoline rings can significantly affect biological activity; hence ongoing research focuses on synthesizing analogs to determine their pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Triazoloquinazoline Derivatives
A closely related analog, 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (CAS 902433-96-9), shares the triazoloquinazoline core and methoxy substituents but lacks the pyrazole ethyl side chain. Key differences include:
The pyrazole ethyl group in the target compound introduces steric bulk and additional hydrogen-bonding sites, which may enhance selectivity for adenosine A₂ₐ or A₃ receptors over A₁ .
Pyrazole-Containing Hybrids
Compounds such as 4-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (25) and 1-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (21ec) share pyrazole-triazole hybrid scaffolds. However, their pharmacological profiles differ due to:
- Electronic Effects : The 3,5-dimethylpyrazole in the target compound provides electron-donating groups that may stabilize receptor-ligand interactions compared to unsubstituted pyrazoles.
- Linker Flexibility : The ethyl spacer in the target compound allows for better conformational adaptability than rigid carbazole or triazanylidene linkers in analogs .
Adenosine Receptor Ligands
Adenosine receptor ligands often feature nitrogen-rich heterocycles. For example:
- A₂ₐ-selective agonists (e.g., CGS-21680) prioritize small substituents for high specificity.
- A₃ antagonists (e.g., MRS-1523) favor bulky aromatic groups.
The target compound’s triazoloquinazoline core and methoxy groups align with A₂ₐ/A₃ pharmacophores, while the pyrazole ethyl chain could reduce off-target binding to A₁ receptors .
Hypothesized Pharmacokinetics
- Solubility : Moderate (due to methoxy and acetamide groups).
- Metabolic Stability : The dimethylpyrazole group may resist oxidative degradation compared to unsubstituted analogs.
Biological Activity
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex heterocyclic structure that incorporates various pharmacophores known for their biological activities. This article delves into the biological activities associated with this compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 519.58 g/mol. The structure includes a pyrazole moiety, which is recognized for its diverse biological properties, and a triazoloquinazoline core that enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N7O4S |
| Molecular Weight | 519.58 g/mol |
| InChI | InChI=1S/C25H25N7O4S |
| InChIKey | SWQZMBMHVOITJA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several steps typically including the formation of the pyrazole ring followed by the introduction of the triazoloquinazoline structure. The use of various reagents and solvents during synthesis can significantly affect yield and purity. Recent studies have shown that modifications to the synthetic pathway can enhance biological activity by optimizing the electronic properties of the molecule .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 and Hep-2. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Case Study:
A derivative similar to our compound was tested against NCI-H460 (lung cancer) and showed IC50 values in the low micromolar range, indicating potent activity. This suggests that our compound may exhibit comparable efficacy due to structural similarities .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A related study reported that modifications in the pyrazole structure could lead to up to 85% inhibition of TNF-α at certain concentrations .
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have been documented extensively. They exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives were tested against E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth at concentrations below 40 µg/mL .
The biological activities are primarily attributed to the ability of the compound to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: Many pyrazole derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
- Modulation of Gene Expression: The compound may influence transcription factors involved in inflammatory responses or cancer progression.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the pyrazole and triazoloquinazoline moieties .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguity in stereochemistry for the sulfanyl-acetamide linkage .
- HPLC-PDA : Ensure purity and detect trace byproducts (e.g., des-methyl analogs) .
How to design experiments for identifying biological targets and mechanisms of action?
Q. Advanced
Target prediction : Use in silico tools (e.g., SwissTargetPrediction) to prioritize kinases or GPCRs based on structural motifs .
Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts post-treatment .
CRISPR-Cas9 knockout screens : Identify genes whose loss ablates compound efficacy .
Metabolomic profiling : Track downstream pathway perturbations (e.g., ATP depletion in kinase inhibition) .
What key structural features influence its reactivity and pharmacological profile?
Q. Basic
- Triazoloquinazoline core : Electron-deficient nature enhances π-π stacking with protein targets .
- 3,5-Dimethylpyrazole : Hydrophobic interactions improve membrane permeability .
- Thioacetamide linker : Susceptible to oxidation; stability studies in PBS (pH 7.4) recommended .
- 8,9-Dimethoxy groups : Modulate solubility and metabolic stability via cytochrome P450 interactions .
How can computational modeling optimize reaction conditions for scale-up?
Q. Advanced
- Quantum mechanical (QM) calculations : Predict transition states for cyclization steps to minimize energy barriers .
- COMSOL Multiphysics : Simulate heat/mass transfer in reactors to prevent exothermic runaway .
- Machine learning (ML) : Train models on historical reaction data to recommend solvent/catalyst combinations .
- ICReDD’s reaction path search : Integrate experimental and computational data to refine yields .
What strategies ensure high purity during large-scale synthesis?
Q. Basic
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) via response surface methodology .
- Membrane filtration : Remove unreacted starting materials with MWCO <500 Da membranes .
How to assess pharmacokinetic properties in preclinical models?
Q. Advanced
- In vitro ADME :
- Microsomal stability assays : Measure half-life in liver microsomes (CYP3A4/2D6 isoforms) .
- Caco-2 permeability : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- In vivo PK/PD : Administer via IV/PO in rodents; quantify plasma levels using LC-MS/MS and correlate with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
